

Olfactory Properties and Odor Profile of (-)-Carvomenthone: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (-)-Carvomenthone

Cat. No.: B12932112

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the olfactory properties and odor profile of **(-)-Carvomenthone**. It includes qualitative and physicochemical data, detailed experimental methodologies for sensory analysis, and a proposed olfactory signaling pathway.

Introduction to (-)-Carvomenthone

(-)-Carvomenthone, a monoterpenoid ketone, is a naturally occurring organic compound found in some essential oils. As a saturated derivative of carvone, it is of interest in the fields of flavor and fragrance chemistry, as well as in the study of structure-odor relationships. Understanding its olfactory characteristics is crucial for its potential applications in various consumer products and for research into the mechanisms of olfaction.

Olfactory Profile

The odor of **(-)-Carvomenthone** is primarily characterized by its minty and woody notes. It is often described with nuances of spearmint and a cooling sensation.

Table 1: Qualitative Olfactory and Flavor Descriptors for **(-)-Carvomenthone**

Descriptor Category	Associated Terms
Odor	Minty, Woody, Spearmint-like, Cooling, Green, Herbal
Flavor	Woody, Herbal, Spearmint-like, Cooling, Green, Minty

Physicochemical Properties

A summary of the key physicochemical properties of **(-)-Carvomenthone** is presented in Table 2.

Table 2: Physicochemical Properties of **(-)-Carvomenthone**

Property	Value
Chemical Name	(1S,4S)-(-)-p-Menthan-2-one
Synonyms	(-)-Tetrahydrocarvone, (1S,4S)-2-Methyl-5-(1-methylethyl)cyclohexanone
Molecular Formula	C ₁₀ H ₁₈ O
Molecular Weight	154.25 g/mol
Appearance	Clear, colorless liquid
Boiling Point	218-219 °C
Density	0.904 g/cm ³ at 20 °C
Flash Point	73 °C
Solubility in Water	257.3 mg/L at 25 °C (estimated)

Quantitative Olfactory Data Odor Threshold

A specific, experimentally determined odor detection threshold for **(-)-Carvomenthone** is not readily available in the published literature. The odor threshold of a compound is the lowest

concentration that can be perceived by the human sense of smell and is typically determined through sensory panel testing using methods like the three-alternative forced-choice (3-AFC) procedure.

Experimental Protocols

Gas Chromatography-Olfactometry (GC-O) Analysis

GC-O is a technique that combines the separation capabilities of gas chromatography with human sensory detection to identify odor-active compounds in a sample. The following is a representative protocol for the analysis of monoterpenoids like **(-)-Carvomenthone**.

Objective: To identify and characterize the odor profile of **(-)-Carvomenthone** using GC-O.

Materials and Equipment:

- Gas chromatograph with a flame ionization detector (FID) and an olfactometry port
- Fused silica capillary column suitable for monoterpenoid analysis (e.g., DB-5 or equivalent)
- High-purity helium as carrier gas
- **(-)-Carvomenthone** standard
- Solvent for dilution (e.g., ethanol)
- Trained sensory panelists

Procedure:

- **Sample Preparation:** Prepare a dilution of the **(-)-Carvomenthone** standard in the chosen solvent. The concentration should be optimized to provide a clear olfactory response without overwhelming the panelists.
- **GC Instrument Setup:**
 - **Column:** Install a non-polar or mid-polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

- Carrier Gas: Set the helium flow rate to be compatible with both the FID and the olfactometry port.
- Injector: Set the injector temperature to 250 °C.
- Oven Temperature Program: A typical program for monoterpenoids would be:
 - Initial temperature: 40 °C, hold for 2 minutes.
 - Ramp: Increase to 240 °C at a rate of 5 °C/minute.
 - Final hold: Hold at 240 °C for 5 minutes.
- Effluent Splitting: The column effluent is split between the FID and the olfactometry port, often at a 1:1 ratio.
- Olfactometry Port: The transfer line to the sniffing port should be heated to prevent condensation (e.g., 250 °C). Humidified air is typically added to the effluent to prevent nasal dehydration of the panelists.
- Data Acquisition:
 - Inject the prepared sample into the GC.
 - A trained panelist sniffs the effluent from the olfactometry port and records the time, duration, and a description of any perceived odor.
 - Simultaneously, the FID records the chemical profile of the sample.
- Data Analysis: The olfactory data is correlated with the chromatographic data to identify the retention time of the odor-active compound. The odor description from the panelist is then assigned to the corresponding peak in the chromatogram.

Caption: Workflow for Gas Chromatography-Olfactometry (GC-O) Analysis.

Sensory Panel Evaluation for Odor Profile

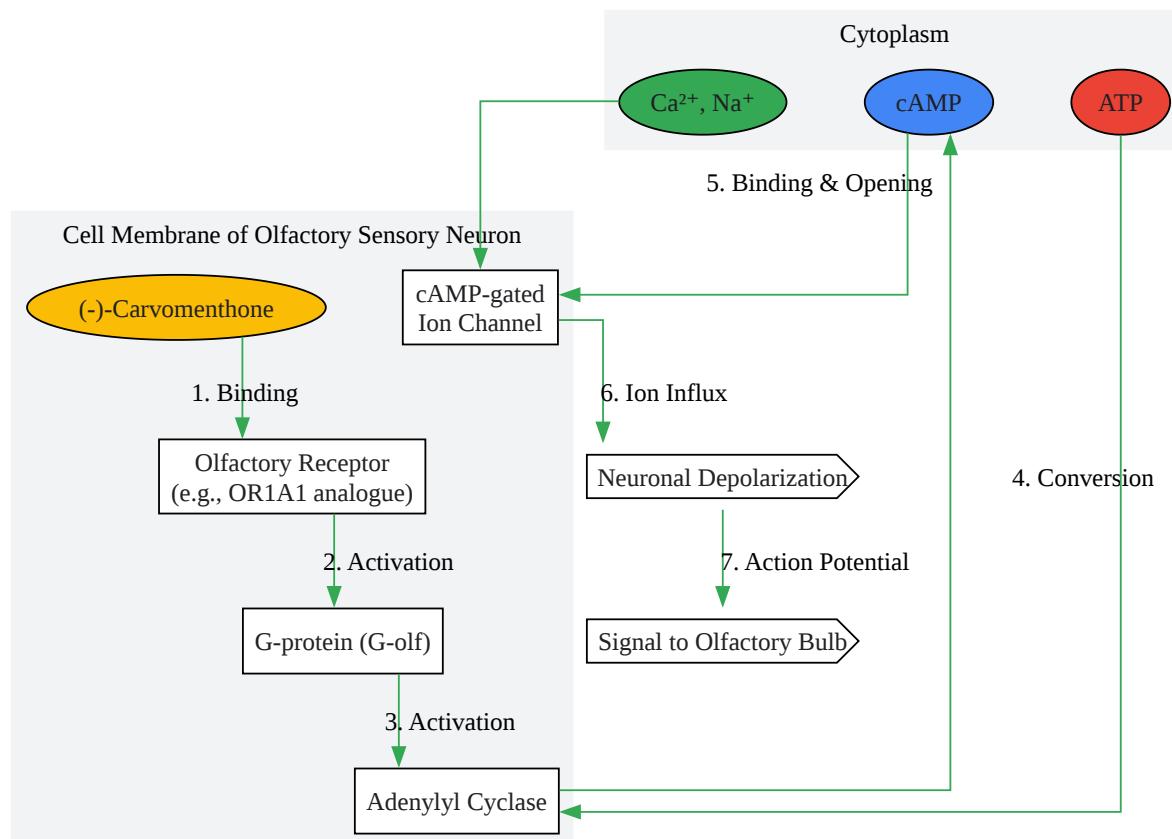
This protocol outlines a method for a trained sensory panel to develop a detailed odor profile of **(-)-Carvomenthone**.

Objective: To qualitatively and quantitatively describe the odor profile of **(-)-Carvomenthone**.

Materials and Equipment:

- **(-)-Carvomenthone** sample
- Odorless solvent (e.g., mineral oil or propylene glycol)
- Glass vials with PTFE-lined caps
- Odor-free smelling strips
- Sensory evaluation booths with controlled lighting and ventilation
- Data collection software or forms
- A panel of 8-12 trained sensory assessors

Procedure:


- Panelist Training: Panelists should be trained in the recognition and intensity rating of a wide range of standard odorants, particularly those relevant to minty, woody, and green aromas.
- Sample Preparation: Prepare a series of dilutions of **(-)-Carvomenthone** in the odorless solvent. The concentrations should span from just above the expected detection threshold to a level that is clearly perceivable but not overpowering.
- Evaluation Session:
 - Panelists are seated in individual sensory booths.
 - Samples are presented in coded vials. A smelling strip is dipped into the sample and presented to the panelist.

- Panelists are instructed to evaluate the odor and describe its characteristics using a provided lexicon of descriptive terms.
- Panelists then rate the intensity of each identified descriptor on a labeled magnitude scale (e.g., a 15-point scale where 0 = not perceptible and 15 = extremely strong).
- Data Analysis: The intensity ratings for each descriptor are averaged across the panelists. The results can be visualized as a flavor profile diagram or a spider web plot to represent the complete odor profile of the compound.

Putative Olfactory Signaling Pathway

The perception of odorants like **(-)-Carvomenthone** is initiated by the binding of the molecule to olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons. While the specific receptor for **(-)-Carvomenthone** has not been definitively identified, studies on the closely related compound, (R)-(-)-carvone, have shown it to activate the human odorant receptor OR1A1.^[1] It is plausible that **(-)-Carvomenthone** interacts with a similar receptor.

The binding of an odorant to its receptor triggers a conformational change in the receptor, which in turn activates an associated G-protein (G-olf). This initiates a second messenger cascade, leading to the depolarization of the neuron and the transmission of an electrical signal to the olfactory bulb in the brain.

[Click to download full resolution via product page](#)

Caption: Putative olfactory signaling pathway for **(-)-Carvomenthene**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chromatographytoday.com [chromatographytoday.com]
- To cite this document: BenchChem. [Olfactory Properties and Odor Profile of (-)-Carvomenthone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12932112#olfactory-properties-and-odor-profile-of-carvomenthone>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com